Actinium bromide
Description
Context within Actinide Halide Chemistry
Actinium bromide is a representative compound within the broader class of actinide halides. The actinide series, encompassing elements from actinium (atomic number 89) to lawrencium (atomic number 103), is characterized by the filling of the 5f electron shell. wikipedia.org The halides of these elements are among their most important binary compounds. libretexts.org
Actinium, in its compounds, almost exclusively exhibits the +3 oxidation state. wikipedia.orglibretexts.org This is a key characteristic that influences the stoichiometry and structure of its halides. Consequently, this compound exists as a trihalide with the chemical formula AcBr₃. ontosight.ai Its chemical properties show a strong resemblance to the corresponding lanthanide compound, lanthanum bromide (LaBr₃). wikipedia.org This similarity is a recurring theme in the chemistry of the early actinides, although recent research has also highlighted unexpected differences in the structural chemistry of actinide and lanthanide compounds, underscoring the importance of studying actinide compounds directly rather than relying on lanthanide analogues. llnl.gov
The study of actinide halides, including this compound, is fundamental to understanding periodic trends within the actinide series. Variations in properties such as structure, volatility, and reactivity across the series provide valuable data for theoretical models of heavy element chemistry. libretexts.org
Significance in Contemporary Heavy Element Research
The investigation of actinium and its compounds is a key aspect of contemporary heavy element research. Due to its extreme rarity and intense radioactivity, studying actinium is challenging, requiring specialized facilities and handling protocols. lbl.gov Despite these difficulties, research into actinide chemistry is driven by several factors, including applications in nuclear medicine and the need for a more complete understanding of the periodic table. ontosight.aillnl.gov
Actinium-225, an isotope of actinium, is being investigated for its potential in targeted alpha therapy (TAT) for cancer treatment. ontosight.ai This application relies on the ability to chelate the actinium ion and attach it to a targeting molecule. A fundamental understanding of actinium's coordination chemistry, which can be gleaned from studying simple compounds like this compound, is therefore essential for designing effective radiopharmaceuticals. llnl.govnih.gov
Furthermore, detailed characterization of actinide compounds contributes to our broader understanding of chemical bonding and structure at the bottom of the periodic table. llnl.gov The synthesis and analysis of compounds like this compound provide experimental benchmarks for theoretical calculations, which are crucial for predicting the properties of even heavier, more unstable elements.
Historical Perspectives on Actinium Chemistry Discovery and Early Investigations
The story of this compound is intrinsically linked to the discovery of actinium itself. The element was first identified in 1899 by the French chemist André-Louis Debierne, a collaborator of Marie and Pierre Curie, who found it in the pitchblende residues from which radium and polonium had been extracted. periodic-table.combritannica.com Independently, German chemist Friedrich Oskar Giesel also discovered the element in 1902. periodic-table.comrsc.org The name "actinium" is derived from the Greek word "aktinos," meaning "ray," a reference to its radioactivity. periodic-table.combritannica.com
Early investigations into actinium chemistry were hampered by its scarcity and the difficulty of separating it from other elements, particularly lanthanum, due to their similar chemical properties. wikipedia.org For a long time, pure actinium was not isolated, and its chemistry was inferred from tracer studies. The production of weighable amounts of actinium, typically through the neutron irradiation of radium-226 (B75914) in a nuclear reactor, was a significant step that enabled the synthesis and characterization of its compounds. wikipedia.orglookchem.com
The synthesis of this compound and other actinium halides was a logical progression in the exploration of actinium's chemical properties. The preparation of this compound is achieved by reacting actinium(III) oxide with aluminium bromide at high temperatures. wikipedia.orgwikipedia.org
Properties of this compound
This compound is a white crystalline solid. wikipedia.org Like all actinium compounds, it is highly radioactive.
Physical Properties
The physical properties of this compound have been determined through various studies. A summary of these properties is presented in the table below.
| Property | Value |
| Molar Mass | 466.74 g/mol |
| Appearance | White crystalline solid |
| Density | 5.85 g/cm³ |
| Melting Point | 827 °C (1,521 °F; 1,100 K) |
| Boiling Point | 1,597 °C (2,907 °F; 1,870 K) |
| Solubility in water | Soluble |
| Data sourced from wikipedia.orgchemister.ru |
Crystal Structure
The crystal structure of this compound has been characterized using X-ray diffraction techniques. It crystallizes in a hexagonal system. wikipedia.org The table below summarizes the crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| Pearson Symbol | hP8 |
| Lattice Constants | a = 764 pm, c = 456 pm |
| Data sourced from wikipedia.org |
Synthesis and Reactions
The synthesis of this compound requires high-temperature conditions. It is typically prepared by the reaction of actinium(III) oxide with aluminium bromide at a temperature of 750 °C. wikipedia.org
The chemical equation for this reaction is: Ac₂O₃ + 2 AlBr₃ → 2 AcBr₃ + Al₂O₃ wikipedia.org
This compound can undergo further reactions. For instance, when it is treated with a mixture of gaseous ammonia (B1221849) and water vapor at 500 °C, it converts to actinium oxybromide (AcOBr). wikipedia.org
Structure
2D Structure
Properties
CAS No. |
33689-81-5 |
|---|---|
Molecular Formula |
AcBr3-3 |
Molecular Weight |
466.74 g/mol |
IUPAC Name |
actinium;tribromide |
InChI |
InChI=1S/Ac.3BrH/h;3*1H/p-3 |
InChI Key |
KATYVAFQSWUUQL-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ac] |
Origin of Product |
United States |
Structural Elucidation and Solid State Investigations of Actinium Bromide Systems
Crystallographic Analyses of Actinium(III) Bromide and Related Actinium Halides
The determination of the crystal structure of actinium compounds has been a significant endeavor, providing fundamental data for understanding actinide chemistry.
X-ray Powder Diffraction Studies of Solid-State Actinium Bromide
X-ray powder diffraction (XRPD) has been a important technique for the initial characterization of the crystal structure of solid-state this compound. improvedpharma.com Early studies by W. H. Zachariasen in 1948 were pivotal in determining the crystal structure of AcBr₃. wikipedia.org These investigations revealed that actinium(III) bromide crystallizes in a hexagonal crystal system. wikipedia.org The hexagonal structure, with the space group P6₃/m, is a common structural motif among actinide trihalides. crystallography.netlibretexts.org
The lattice parameters for this compound have been reported as:
a = 8.07 Å
b = 8.07 Å
c = 4.69 Å
α = 90°
β = 90°
γ = 120° crystallography.net
This crystallographic data provides the foundational information for understanding the solid-state packing and coordination environment of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal wikipedia.org |
| Space Group | P6₃/m crystallography.net |
| a (Å) | 8.07 crystallography.net |
| b (Å) | 8.07 crystallography.net |
| c (Å) | 4.69 crystallography.net |
| α (°) | 90 crystallography.net |
| β (°) | 90 crystallography.net |
| γ (°) | 120 crystallography.net |
Advancements in Single-Crystal X-ray Diffraction for Actinium Complexes
While powder diffraction provides valuable data, single-crystal X-ray diffraction offers a more precise determination of atomic positions and bond parameters. However, the intense radioactivity and limited availability of actinium have made growing suitable single crystals of simple actinium halides like AcBr₃ exceptionally challenging.
Recent breakthroughs have demonstrated the feasibility of obtaining single-crystal X-ray structures of actinium complexes. lbl.govsciencedaily.com Researchers at Lawrence Berkeley National Laboratory successfully grew crystals containing actinium by binding it to a ligand and encapsulating the complex within a protein scaffold. lbl.govsciencedaily.comacs.org This innovative approach, using microgram quantities of actinium-227, allowed for the first single-crystal X-ray structure of an actinium complex to be reported. lbl.govsciencedaily.com While this was not a simple this compound crystal, the methodology opens the door for future single-crystal studies of various actinium compounds, which could provide unprecedented detail about their structures.
Analysis of Coordination Geometry and Local Environments in this compound Structures
In the hexagonal crystal structure of actinium(III) bromide, the actinium ion is coordinated to bromide ions. Based on the known structure of isostructural lanthanide and actinide trihalides, the actinium ion in AcBr₃ is expected to have a high coordination number. libretexts.org The geometry is described as a 9-coordinate, trigonal prism with three additional capping atoms on the square faces (TPRS-9). shef.ac.ukshef.ac.uk This high coordination number is characteristic of the large ionic radius of the Ac³⁺ ion. nih.gov
The local environment around the actinium atom consists of a shell of bromide ions, with the Ac-Br bond distances being a key parameter in defining the coordination sphere. While precise bond lengths from single-crystal data of pure AcBr₃ are not available, they can be estimated and compared with related compounds. The bonding is primarily ionic in nature, driven by electrostatic interactions between the Ac³⁺ cation and the Br⁻ anions. nih.gov
Examination of Actinium-Bromine Bonding Characteristics and Structural Trends in Halide Series
The bonding in actinium halides is predominantly ionic. nih.gov The large size and low electronegativity of actinium (Pauling electronegativity: 1.1) compared to bromine lead to a significant charge separation in the Ac-Br bond. shef.ac.uk As the largest trivalent cation in the f-block elements, Ac³⁺ exhibits bonding characteristics that are influenced by its size and the lack of significant ligand-field stabilization energy. nih.gov
A systematic examination of the actinide trihalide series reveals trends in their structural properties. For the halides of a given actinide, the lattice parameters generally increase with the increasing size of the halide ion (F⁻ < Cl⁻ < Br⁻ < I⁻). This trend is consistent with the increasing ionic radii of the halide anions.
Comparative Structural Studies of Actinium(III) Bromide with Lanthanide Bromides
Due to the similarities in ionic radius and the +3 oxidation state, actinium is often compared to the lanthanides, particularly lanthanum (La). geeksforgeeks.org Both AcBr₃ and LaBr₃ crystallize in the same hexagonal structure type, highlighting the chemical similarity between these elements. wikipedia.org This structural analogy allows for the use of lanthanide bromides as non-radioactive surrogates for studying certain aspects of actinium chemistry. acs.org
However, subtle differences exist due to the involvement of 5f orbitals in actinides compared to the 4f orbitals in lanthanides. While the bonding in both series is largely ionic, the greater spatial extent of the 5f orbitals can lead to a slightly more covalent character in the bonds of actinides compared to their lanthanide counterparts. energy.gov This can manifest in small variations in bond lengths and coordination geometries.
Solution Phase Chemistry and Coordination Aspects of Actinium Bromide
Aqueous Speciation and Hydrolysis Behavior of Actinium(III) in Bromide Media
In aqueous solutions, actinium predominantly exists in the +3 oxidation state. libretexts.orgwikipedia.org The large ionic radius of the Ac³⁺ ion, the largest of all +3 ions in the periodic table, results in a low charge density. nih.gov This characteristic makes Ac³⁺ the most basic trivalent ion known. nih.govnih.gov
The hydrolysis of the Ac³⁺ ion, a reaction where the ion interacts with water to form hydroxide (B78521) complexes, has been observed to occur in the pH range of 8.6 to 10.4. nih.goviaea.org The first hydrolysis constant (pKa), which signifies the pH at which the concentration of the hydrolyzed species [Ac(OH)]²⁺ equals that of the unhydrolyzed Ac³⁺, has been determined to be approximately 9.4. nih.gov This relatively high pKa value indicates that significant hydrolysis of the actinium ion does not commence until the pH is above 9. nih.gov
While specific studies on the aqueous speciation and hydrolysis of actinium(III) exclusively in bromide media are scarce, the fundamental behavior is expected to be governed by the formation of the actinium aquo ion, [Ac(H₂O)ₓ]³⁺, and its subsequent hydrolysis at elevated pH. acs.org The presence of bromide ions can lead to the formation of actinium bromide complexes, which would exist in equilibrium with the aquo ion and its hydrolyzed forms. The speciation would therefore be a function of pH, bromide concentration, and ionic strength. At acidic to neutral pH, the dominant species are expected to be the hydrated actinium ion and its bromo-complexes. As the pH increases into the alkaline range, hydrolysis becomes more significant, leading to the formation of actinium hydroxide and potentially mixed hydroxo-bromo complexes.
Actinium(III) Bromide Complexation with Simple Inorganic Ligands in Solution
Actinium(III) ions form complexes with various simple inorganic ligands in aqueous solution, including bromide ions. The interaction is primarily electrostatic in nature, a consequence of actinium's classification as a "hard" Lewis acid, which preferentially interacts with "hard" Lewis bases like the bromide ion. nih.gov However, compared to other halides, the complexation with bromide is relatively weak.
Determination of Stability Constants for Bromide Complexes
The stability of this compound complexes has been investigated, and the stability constant (β₁) for the formation of the monobromide complex, [AcBr]²⁺, has been determined. These studies typically employ techniques such as liquid-liquid extraction. nih.gov The stability constant is a measure of the strength of the interaction between the metal ion and the ligand.
| Complex | Log β₁ | Ionic Strength (M) | Temperature (°C) | Method | Reference |
|---|---|---|---|---|---|
| [AcBr]²⁺ | -0.03 | 1.0 (HClO₄) | 25 | Solvent Extraction | nih.gov |
The stability of actinium halide complexes follows the trend F⁻ > Cl⁻ > Br⁻, which is consistent with the Hard and Soft Acids and Bases (HSAB) principle. The harder fluoride (B91410) ion forms a significantly more stable complex with the hard Ac³⁺ ion compared to the softer bromide ion. nih.gov
Influence of Ionic Strength and pH on Actinium-Bromide Interactions
The interaction between actinium(III) and bromide ions in solution is sensitive to the ionic strength and pH of the medium.
Influence of Ionic Strength: Changes in the ionic strength of the solution can affect the activity coefficients of the ions involved in the complexation equilibrium, thereby influencing the observed stability of the actinium-bromide complexes. While specific studies detailing the systematic variation of ionic strength on this compound stability are not prevalent in the literature, it is a general principle in coordination chemistry that stability constants are dependent on ionic strength. nih.gov Experiments are often conducted at a constant ionic strength, typically using a non-complexing background electrolyte like sodium perchlorate, to ensure the thermodynamic validity of the determined stability constants. tandfonline.com
Influence of pH: The pH of the solution plays a crucial role in actinium-bromide interactions, primarily due to the hydrolysis of the Ac³⁺ ion at higher pH values. researchgate.net In acidic to near-neutral solutions (pH < 8), the actinium ion exists predominantly as the hydrated cation, [Ac(H₂O)ₓ]³⁺, and its bromide complexes. nih.gov In this pH range, the complexation equilibrium between Ac³⁺ and Br⁻ is the primary interaction. However, as the pH increases into the alkaline range (pH > 8.6), hydrolysis begins, leading to the formation of [Ac(OH)]²⁺ and other polynuclear hydroxide species. iaea.org This competing hydrolysis reaction reduces the concentration of free Ac³⁺ available to form bromide complexes, thus shifting the equilibrium and decreasing the apparent stability of this compound complexes. At very high pH, the precipitation of actinium hydroxide, Ac(OH)₃, can occur. iaea.org
Development of Organic Chelating Agents for Actinium Complexation
The development of effective chelating agents for actinium is a critical area of research, largely driven by the potential of the isotope ²²⁵Ac in targeted alpha therapy (TAT). An ideal chelator must form a highly stable and kinetically inert complex with Ac³⁺ to prevent its release in vivo.
Design and Synthesis of Macrocyclic Ligand Systems for Actinium(III) (e.g., DOTA, DOTP, macropa)
Macrocyclic ligands are a class of chelators that have shown significant promise for actinium complexation due to the "macrocyclic effect," which leads to the formation of thermodynamically stable and kinetically inert metal complexes.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a well-studied 12-membered macrocycle that has been historically used for complexing various metal ions, including Ac³⁺. mdpi.compublish.csiro.au However, the cavity of the DOTA macrocycle is considered suboptimal for the large ionic radius of Ac³⁺, which can lead to less stable complexes compared to those with smaller metal ions. nih.gov The synthesis of bifunctional DOTA derivatives, such as p-SCN-Bn-DOTA, allows for conjugation to biomolecules like antibodies for targeted delivery. nih.govrsc.org The complexation of Ac³⁺ with DOTA-conjugates often requires heating to achieve high radiolabeling yields. mdpi.com
DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)): DOTP is a phosphonate (B1237965) analogue of DOTA. researchgate.net Theoretical and experimental studies have suggested that the phosphonate groups in DOTP may lead to more stable complexes with Ac³⁺ compared to the carboxylate groups of DOTA. acs.org The synthesis of various DOTP derivatives has been explored to fine-tune the properties of the resulting actinium complexes. publish.csiro.auresearchgate.net
macropa: The 18-membered macrocycle, macropa, has emerged as a highly promising chelator for Ac³⁺. nih.gov Its larger macrocyclic cavity is better suited to accommodate the large actinium ion. nih.gov Radiolabeling studies have shown that macropa can complex Ac³⁺ rapidly at room temperature and at submicromolar concentrations. researchgate.net The synthesis of bifunctional analogues, such as macropa-NCS, has been developed to enable its conjugation to targeting vectors for radiopharmaceutical applications. acs.orgnih.govnih.gov
Investigation of Multidentate Ligand Design Principles for Actinium Coordination
The design of effective multidentate ligands for actinium is guided by several key principles of coordination chemistry, taking into account the unique properties of the Ac³⁺ ion.
Hard-Soft Acid-Base (HSAB) Principle: Ac³⁺ is a hard Lewis acid, and therefore, ligands with hard donor atoms, such as oxygen and nitrogen, are preferred for stable complex formation. nih.govnih.gov This principle explains the high affinity of actinium for chelators containing carboxylate, phosphonate, and amide functional groups.
Ionic Radius and Coordination Number: As the largest trivalent cation, Ac³⁺ has a high coordination number, potentially up to 11 in its aquo ion form. nih.gov Effective chelators should therefore be multidentate, providing a sufficient number of donor atoms to saturate the coordination sphere of the actinium ion. The design of ligands with appropriate "bite" angles and flexibility is crucial to accommodate the large size of Ac³⁺ without introducing steric strain. researchgate.networktribe.com
Preorganization and the Chelate Effect: Macrocyclic ligands like DOTA and macropa are "preorganized," meaning their donor atoms are already in a favorable conformation for metal binding. researchgate.net This preorganization minimizes the entropic penalty upon complexation, leading to more stable complexes (the macrocyclic effect). The chelate effect, which is the increased stability of complexes with multidentate ligands compared to those with monodentate ligands, is a fundamental principle in the design of all actinium chelators. nih.gov
Ligand Rigidity and Flexibility: The rigidity of the ligand framework can influence the stability and selectivity of the resulting complex. More rigid ligands can offer higher preorganization but may lack the flexibility to optimally coordinate a large ion like Ac³⁺. nih.gov Conversely, overly flexible acyclic ligands may form less stable complexes. Therefore, a balance between rigidity and flexibility is often sought in ligand design. researchgate.net
Assessment of Thermodynamic and Kinetic Stability of Actinium-Chelator Bromide Complexes in Aqueous and Non-Aqueous Media
The stability of actinium complexes is a critical factor, particularly in the context of its application in targeted alpha therapy (TAT), where the radionuclide 225Ac must be held securely by a chelating agent to prevent its release and subsequent accumulation in non-target tissues like the liver and bone. nih.govwpmucdn.com The stability of these complexes is evaluated in terms of both thermodynamic and kinetic parameters.
Thermodynamic Stability
Thermodynamic stability refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The Ac³⁺ ion is the largest trivalent cation in the periodic table and is classified as a hard Lewis acid, preferring to bond with hard, electronegative donor atoms like oxygen. capes.gov.brmdpi.com Its large ionic radius (1.12 Å for a 6-coordinate ion) results in a lower charge density compared to other +3 ions, leading to weaker electrostatic interactions with ligands and generally lower stability constants compared to, for instance, lanthanide ions. nih.govwpmucdn.comresearchgate.net
In simple aqueous solutions, actinium(III) forms complexes with various inorganic anions, including bromide. Early studies using solvent extraction methods determined the stability constants for these complexes. The stability constant (log K₁) for the this compound complex, [AcBr]²⁺, was found to be relatively low, which is consistent with the weak interaction between the hard Ac³⁺ cation and the softer bromide anion. Differences in stability constants between actinium(III) and other trivalent lanthanoids/actinoids for simple halide complexes were found to be minimal. jaea.go.jp
The chelate effect, where multidentate ligands form much more stable complexes than an equivalent number of monodentate ligands, is pronounced with actinium. The stability of actinium complexes increases significantly with the denticity (number of donor atoms) of the organic chelating ligand. wpmucdn.com For example, the stability constant for the complex with the hexadentate ligand EDTA is substantially higher than for complexes with simpler ligands. wpmucdn.com
However, thermodynamic stability alone is not a sufficient predictor of in vivo performance. researchgate.net While high thermodynamic stability is desirable, the kinetic characteristics of the complex are often more critical for its suitability in biological systems. publish.csiro.au
Interactive Data Table: Stability Constants of Actinium(III) Complexes
| Complex Species | Ligand | Stability Constant (log K₁) | Reference |
| [AcBr]²⁺ | Bromide | ~0.0 ± 0.2 | jaea.go.jp |
| [AcCl]²⁺ | Chloride | 0.03 ± 0.02 | jaea.go.jp |
| [Ac(SO₄)]⁺ | Sulfate (B86663) | 1.68 ± 0.04 | wpmucdn.com |
| [Ac(NCS)]²⁺ | Thiocyanate | 0.28 ± 0.04 | wpmucdn.com |
| [Ac(EDTA)]⁻ | EDTA | 14.2 | wpmucdn.comresearchgate.net |
| [Ac(DOTA)]⁻ | DOTA | >20 (estimated) | researchgate.netpublish.csiro.au |
| [Ac(BATA)]⁻ | BATA | Superior to [Ac(DOTA)]⁻ | nih.gov |
Note: Data is compiled from various sources and methodologies; direct comparison should be made with caution. The stability of DOTA and BATA complexes are often inferred from comparative studies and their high kinetic inertness.
Kinetic Stability
Kinetic stability, or inertness, refers to the rate at which a complex dissociates. For medical applications, complexes must be kinetically inert to prevent the release of 225Ac under the highly dilute conditions found in vivo, which can favor dissociation. nih.gov The large size of the Ac³⁺ ion often leads to the formation of kinetically labile complexes, meaning they can dissociate quickly even if they are thermodynamically stable. nih.gov
The choice of chelator is paramount for achieving kinetic inertness.
Acyclic Chelators: Linear chelators like EDTA and Diethylenetriaminepentaacetic acid (DTPA) have been shown to form complexes with 225Ac that are not kinetically inert enough for in vivo use, leading to significant leakage of the radionuclide. wpmucdn.comresearchgate.netcapes.gov.br The complex with CHX-A''-DTPA, an octadentate ligand, shows improved stability over EDTA but is still insufficient to prevent toxicity from released 225Ac. nih.govresearchgate.net
Macrocyclic Chelators: Macrocyclic ligands generally form more kinetically stable complexes than their linear counterparts due to the pre-organized nature of their binding cavities (the macrocyclic effect). researchgate.net
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator. However, its cavity is considered somewhat small for the large Ac³⁺ ion, which can lead to questions about its long-term stability. mdpi.comresearchgate.netnih.gov Some studies report the loss of 225Ac from DOTA constructs both in vitro and in vivo. nih.gov
Macropa (a diaza-18-crown-6 based chelator) has shown exceptional promise. Its larger, more flexible cavity is better suited to the size of Ac³⁺. The 225Ac-macropa complex can be formed rapidly at room temperature and demonstrates excellent stability in human serum and against competing metal ions for over a week. nih.govwpmucdn.com
HEHA (1,4,7,10,13,16-hexaazacyclohexadecane-N,N',N'',N''',N'''',N'''''-hexaacetic acid) is another macrocyclic ligand that has demonstrated exceptional in vivo stability with 225Ac, showing rapid excretion from the body with minimal liver accumulation. researchgate.netcapes.gov.br
Studies assessing stability in non-aqueous or mixed-media environments are less common but crucial. Stability challenges performed in human serum (a complex aqueous biological medium) provide a more relevant assessment than simple buffered solutions. For instance, the 225Ac-macropa complex remained intact for over 7 days in human serum. wpmucdn.com Similarly, the 225Ac complex with H₄octapa was stable for 7 days in human serum. publish.csiro.au These tests simulate the competitive environment in vivo and are critical for evaluating the kinetic inertness of a potential radiopharmaceutical.
Radiopolarographic Reduction Studies in this compound Solutions
In aqueous solutions, actinium is known to exist almost exclusively in the +3 oxidation state. nih.govwpmucdn.comresearchgate.net However, the possibility of accessing a +2 oxidation state has been explored through electrochemical methods, specifically radiopolarography.
A key study investigated the radiopolarographic reduction of 225Ac³⁺ in aqueous solutions. nih.govwpmucdn.com In these experiments, a reduction half-wave potential was observed, which was tentatively attributed to the one-electron reduction of Ac³⁺ to Ac²⁺. wpmucdn.comresearchgate.net
A significant finding from this research was the effect of a complexing agent on the reduction potential. When the crown ether 18-crown-6 (B118740) was added to the actinium solution, the half-wave potential shifted in the negative direction by approximately 150 mV. nih.govwpmucdn.comresearchgate.net This shift is indicative of the formation of a complex and was interpreted as evidence supporting the formation of the actinium(+2) ion. wpmucdn.com
Despite these observations, the existence of a stable Ac²⁺ ion in aqueous media remains contentious. Other experimental and theoretical findings provide contrary evidence:
Extraction experiments using sodium amalgam in an aqueous sodium acetate (B1210297) solution, a method effective for lanthanides with stable +2 oxidation states, showed poor extraction yields for 227Ac, suggesting that a stable Ac²⁺ ion is unlikely to have formed. nih.govwpmucdn.com
Theoretical studies based on density functional theory (DFT) predict highly negative standard reduction potentials for the Ac³⁺/Ac²⁺ couple (e.g., -4.9 V and -3.3 V relative to the normal hydrogen electrode). nih.govwpmucdn.com These values suggest that the reduction of Ac³⁺ is thermodynamically impossible in aerobic aqueous solutions. nih.gov
Therefore, while radiopolarographic studies have provided intriguing evidence for the transient formation of Ac²⁺ in solution, this oxidation state is not considered stable or chemically significant under normal aqueous conditions. The chemistry of this compound in solution is overwhelmingly dominated by the Ac³⁺ species.
Advanced Spectroscopic Characterization of Actinium Bromide and Its Complexes
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Studies of Actinium-Ligand Bonds
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local geometric and electronic structure of a target atom in any state of matter. wikipedia.org The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise details about the number, identity, and distance of neighboring atoms. researchgate.nettoray-research.co.jp
Due to the scarcity and intense radioactivity of actinium, experimental data on its compounds are rare. However, pioneering studies have successfully applied XAS to actinium in solution. The first measurement of an actinium bond distance was achieved using EXAFS on actinium(III) in a hydrochloric acid solution. nih.govnih.gov In this study, researchers were able to characterize the inner-sphere coordination of Ac³⁺, identifying distinct interactions with both water molecules and chloride ions. researchgate.netosti.gov The Ac-O(H₂O) bond distance was determined to be 2.59(3) Å, and the Ac-Cl bond distance was found to be 2.95(3) Å. researchgate.netosti.govnih.gov A subsequent study focusing on the actinium aquo ion in dilute triflic acid determined the Ac-O(H₂O) bond distance to be 2.63(1) Å with a coordination number of 10.9 ± 0.5. nih.gov
These studies on chloro and aquo complexes provide a crucial benchmark for predicting and understanding the bonding in actinium bromide. The Ac-Cl distance of 2.95(3) Å, when compared to the sum of ionic radii (Ac³⁺ = 1.12 Å; Cl⁻ = 1.81 Å; Sum = 2.93 Å), shows excellent agreement, suggesting a primarily ionic interaction. nih.gov A similar analysis for this compound would be expected to yield an Ac-Br bond length close to the sum of the ionic radii of Ac³⁺ (1.12 Å) and Br⁻ (1.96 Å). While direct EXAFS data on solid AcBr₃ or its complexes are not widely published, the existing data from related halide and aquo species are invaluable for theoretical modeling and for understanding its coordination chemistry. osti.govresearchgate.net
| Species | Technique | Ligand | Coordination Number (CN) | Bond Distance (Å) | Reference |
| Ac³⁺ in HCl | EXAFS | H₂O | 6.6 ± 1.8 | 2.59(3) | nih.gov |
| Cl⁻ | 3.2 ± 1.1 | 2.95(3) | nih.gov | ||
| Ac(H₂O)ₓ³⁺ | EXAFS | H₂O | 10.9 ± 0.5 | 2.63(1) | nih.gov |
| Ac³⁺ in HNO₃ (0.05 M) | EXAFS | H₂O | 10.0 ± 0.9 | 2.63(2) | rsc.org |
| Ac(NO₃)ₓ(H₂O)ᵧ in HNO₃ (16 M) | EXAFS | NO₃⁻ | 2.3 ± 1.7 | - | researchgate.net |
Nuclear Magnetic Resonance (NMR) Investigations of Actinium Complexes in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. numberanalytics.com However, its application to actinide complexes, particularly those of actinium, is fraught with challenges. iaea.org Direct detection of the most stable actinium isotope, ²²⁷Ac, by NMR has not been reported, a fact attributed to its nuclear properties and the complexities of handling radioactive samples. nsf.gov
Consequently, researchers often rely on indirect NMR methods. uliege.be This involves studying the NMR-active nuclei of the chelating ligands (e.g., ¹H, ¹³C, ³¹P) to infer information about the structure, stoichiometry, and dynamics of the actinium complex. researchgate.netosti.gov Furthermore, due to the chemical similarity between Ac³⁺ and La³⁺, lanthanum complexes are frequently used as diamagnetic analogues to aid in the spectral interpretation of actinide systems. acs.org For instance, NMR studies on La-DOTA complexes have revealed the existence of different conformers in solution, providing a model for how actinium might behave with similar macrocyclic ligands. nih.gov While direct NMR data on this compound complexes are absent, the principles derived from studies of other actinide and lanthanide complexes with various ligands provide a framework for predicting their solution behavior. researchgate.net
| Subject of Study | NMR Technique | Key Findings | Reference |
| Lanthanide-DOTA Complexes | ¹H NMR | Presence of two conformers (SAP and TSAP) in solution. | nih.gov |
| La-BATA Complex (Ac analogue) | ¹H, ¹³C NMR | Confirmed an asymmetric complex structure in solution, correlating with DFT calculations. | acs.org |
| General Actinide Complexes | Multi-nuclei NMR (¹H, ¹³C, ³¹P) | Provides data on complex structure, equilibrium constants, and ligand-metal exchange speeds. | numberanalytics.comiaea.orgosti.gov |
| Am³⁺ and Cm³⁺ with POMs | ¹D ³¹P NMR, Variable-Temperature NMR | Identification of two co-existing complexes in solution; determination of thermodynamic parameters. | researchgate.net |
Gamma Spectroscopic Techniques in Actinium Radioanalytical Chemistry
Gamma spectroscopy is a nondestructive analytical technique used to identify and quantify radionuclides by measuring the characteristic energies of the gamma rays they emit upon decay. longdom.orglibretexts.org It is a fundamental tool in radioanalytical chemistry for characterizing actinium-containing samples. researchgate.net
The analysis of actinium isotopes via gamma spectroscopy is complicated by the nuclear decay properties of the most common isotopes, ²²⁵Ac and ²²⁷Ac. acs.org These isotopes have gamma emissions with low branching ratios (low intensity) and their spectra are often obscured by gamma rays from their rapidly ingrowing and highly radioactive daughter products. acs.org This makes accurate quantification challenging. iaea.orgiaea.org To circumvent these issues, researchers have developed methods to isolate and use the ²²⁸Ac isotope (t₁/₂ = 6.15 h). ²²⁸Ac has more favorable decay characteristics, with high-intensity gamma emissions that are more easily resolved, making it a "spectroscopically friendly" choice for analytical studies. acs.org
| Isotope | Half-life | Primary Decay Mode | Key Challenge for Gamma Spectroscopy | Proposed Solution | Reference |
| ²²⁵Ac | 10.0 days | Alpha | Low branching ratio γ-emissions; interference from daughter products. | - | acs.org |
| ²²⁷Ac | 21.77 years | Beta/Alpha | Low branching ratio γ-emissions; difficult to resolve from daughters. | - | acs.org |
| ²²⁸Ac | 6.15 hours | Beta | Short half-life. | Use as a "spectroscopically friendly" isotope due to well-resolved, high-intensity gamma emissions. Can be isolated from a ²²⁸Ra generator. | acs.org |
Photoemission Spectroscopy for Electronic Structure Analysis of Actinium Compounds
Photoemission Spectroscopy (PES) is a powerful surface-sensitive technique that directly probes the occupied electronic structure of materials. dbc.wroc.plresearchgate.net By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted photoelectrons, PES can map the electronic band structure and determine the character of valence electrons, such as the 5f electrons in actinides. jaea.go.jpresearchgate.net
PES studies on actinide compounds are crucial for understanding the fundamental nature of the 5f orbitals, which can exhibit both localized (atom-like) and itinerant (band-like) behavior. jaea.go.jp This duality governs many of the unique physical properties of actinide materials. While specific PES data for this compound are not available, studies on other actinide halides and oxides provide a template for the type of information that can be obtained. researchgate.netrsc.org For instance, PES can reveal the degree of hybridization between the actinide 5f orbitals and the ligand p-orbitals (e.g., bromine 4p orbitals), which is a direct measure of the covalency in the actinide-ligand bond. researchgate.net Angle-resolved photoemission spectroscopy (ARPES) can further provide momentum-resolved information to experimentally derive the band structure. jaea.go.jp Such studies are essential for validating and refining theoretical models of electronic structure in actinium compounds. rsc.org
| Technique | Information Obtained | Relevance to Actinium Compounds | Reference |
| Photoemission Spectroscopy (PES) / X-ray Photoelectron Spectroscopy (XPS) | Occupied electronic structure, core-level binding energies, oxidation states, chemical environment. | Determines the electronic configuration and chemical bonding in actinium compounds. researchgate.net | dbc.wroc.plresearchgate.net |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | Band structure (E vs. k), Fermi surface shape. | Elucidates the itinerant vs. localized nature of 5f electrons, which dictates physical properties. | jaea.go.jp |
| Resonant Inverse Photoelectron Spectroscopy (RIPES) | Unoccupied electronic states. | Provides a complete picture of the electronic structure when combined with PES. | llnl.gov |
Challenges in Spectroscopic Characterization of Actinium Systems due to Radioactivity and Electronic Configuration
The spectroscopic study of actinium and its compounds is exceptionally challenging due to two primary factors: the element's inherent radioactivity and its electronic structure. nih.govacs.org
Radioactivity and Scarcity: All isotopes of actinium are highly radioactive, with the longest-lived isotope, ²²⁷Ac, having a half-life of only ~22 years. acs.org This high radioactivity necessitates the use of specialized, licensed radiological facilities and gloveboxes for safe handling, which are not widely available. researchgate.net Furthermore, actinium is only available in microgram or, at best, milligram quantities, severely limiting the amount of material available for characterization and precluding many standard analytical techniques that require larger sample sizes. nih.govresearchgate.netacs.org
Electronic Configuration: The actinium(III) ion has a [Rn] 5f⁰6d⁰ electronic configuration. nih.govacs.org This closed-shell nature means it lacks the unpaired electrons that give rise to signals in powerful spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and the f-f electronic transitions observed in UV-Visible and fluorescence spectroscopy for other actinides. nih.govacs.org This "spectroscopic silence" in many common methods forces a reliance on a more limited set of techniques, such as XAS and nuclear-based methods. nih.govacs.org Even these are not without their own difficulties, as mentioned previously. These combined challenges mean that our experimental understanding of actinium chemistry lags significantly behind that of other elements. researchgate.net
| Challenge | Description | Impact on Spectroscopy | Reference |
| High Radioactivity | All isotopes are radioactive, requiring specialized handling facilities and protocols. | Limits accessibility for researchers; increases complexity and cost of experiments. | researchgate.netnih.govresearchgate.net |
| Element Scarcity | Only microgram-to-milligram quantities are typically available for research. | Precludes techniques requiring large sample sizes; makes trace-level analysis necessary. | nih.govresearchgate.netacs.org |
| Radiological Hazards | Intense radiation fields and hazards from daughter products (e.g., radon). | Requires robust safety containment and shielding for personnel and equipment. | acs.org |
| Electronic Configuration (5f⁰6d⁰) | Ac³⁺ has no unpaired valence electrons. | Renders techniques like EPR, UV-Vis, and fluorescence spectroscopy ineffective for direct probing of the metal center. | nih.govacs.org |
| Difficult Nuclear Spectroscopy | Isotopes like ²²⁵Ac and ²²⁷Ac have complex decay chains and low-intensity gamma emissions. | Complicates radioanalytical quantification by gamma spectroscopy due to spectral interferences. | acs.org |
Theoretical and Computational Approaches to Actinium Bromide Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Chemical Bonding in Actinium Bromide
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of actinide compounds, including this compound. mdpi.com DFT calculations allow for the prediction of molecular structures, electronic configurations, and the nature of chemical bonds. mdpi.comresearchgate.net
Studies on actinium complexes using DFT have revealed important aspects of its chemical bonding. For instance, natural population analysis has shown that the 5f orbitals of actinium are involved in bonding, contributing to about 30% of the total valence electron configuration. nih.gov This finding is significant as it confirms actinium's placement as a member of the actinide series. nih.gov The chemical bonding in actinide compounds, including halides like this compound, is a complex interplay of ionic and covalent contributions. DFT studies, often in conjunction with methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA), help to dissect these interactions. nih.gov
The reliability of DFT for heavy elements like actinium is an area of ongoing research, with various functionals and basis sets being evaluated to provide accurate predictions of molecular geometries and electronic properties. mdpi.com While methods like B3LYP, BP86, and PBE have been commonly used for actinides, their comparative performance for actinium compounds specifically requires further systematic investigation. mdpi.com
A key aspect of the electronic structure of actinium is its predominant +3 oxidation state, which arises from its [Rn] 6d¹7s² electronic configuration. wikipedia.org Actinium readily donates these three valence electrons to achieve the stable, closed-shell configuration of the noble gas radon. wikipedia.org DFT studies support this observation, showing that the trivalent state is energetically favorable in its compounds.
The following table summarizes key theoretical findings regarding the electronic structure and bonding in actinium complexes, which are applicable to this compound:
| Theoretical Parameter | Finding | Significance |
| 5f Orbital Involvement | Approximately 30% of the valence electron configuration in Ac(III) complexes. nih.gov | Confirms actinium as an actinide element with f-orbital participation in bonding. nih.gov |
| Dominant Oxidation State | +3 is the most stable oxidation state. wikipedia.orgsamaterials.comresearchgate.netebsco.com | Arises from the donation of three valence electrons to achieve a stable radon-like configuration. wikipedia.org |
| Nature of Bonding | A mix of ionic and covalent character. | Typical for actinide halides, with significant electrostatic interactions. |
Computational Modeling of Actinium Coordination and Reaction Mechanisms
Computational modeling, particularly through DFT, provides a window into the coordination environment and reaction pathways of this compound. nih.gov Given the experimental difficulties, these models are invaluable for understanding how this compound interacts with other molecules, especially in solution.
Molecular dynamics DFT (MD-DFT) simulations have been employed to study the coordination of actinium ions in aqueous solutions containing halide ions. nih.gov These simulations can predict key structural parameters such as bond lengths and coordination numbers. For example, in hydrochloric acid solutions, the Ac–Cl bond distance has been determined to be 2.95(3) Å. nih.gov This information is crucial for building a more comprehensive picture of actinium's coordination chemistry. nih.gov
Furthermore, computational studies can elucidate the thermodynamics of complex formation. The reaction energies (ΔG) for the coordination of various ligands to Ac(III) have been calculated, revealing strong correlations with properties like the charge on the donor atoms and interaction energies derived from EDA-NOCV analysis. nih.gov Such studies indicate that Ac(III) acts as a hard acid, showing a high affinity for hard donor atoms like fluoride (B91410) and charged oxygen-containing ligands. nih.gov This characteristic behavior influences the types of complexes this compound is likely to form.
Computational models are also instrumental in predicting the geometries of actinium complexes. For nine-coordinate Ac(III) complexes, DFT has been used to investigate their structures with a variety of monodentate and bidentate ligands. nih.gov These theoretical models provide a foundation for understanding the steric and electronic factors that govern the coordination sphere of actinium.
The table below presents data on computationally modeled coordination parameters for actinium(III) in a halide environment:
| Parameter | Value | Method |
| Ac–Cl Bond Distance | 2.95(3) Å nih.gov | X-ray Absorption Spectroscopy and Molecular Dynamics DFT nih.gov |
| Ac–O(H₂O) Bond Distance | 2.59(3) Å nih.gov | X-ray Absorption Spectroscopy and Molecular Dynamics DFT nih.gov |
| Inner-sphere Cl⁻ Ligands | 3.2 ± 1.1 nih.gov | X-ray Absorption Spectroscopy (in HCl solution) nih.gov |
Prediction of Actinium Oxidation States and Spectroscopic Signatures in Bromide Environments
Theoretical methods play a predictive role in determining the likely oxidation states of actinium and their corresponding spectroscopic signatures in bromide-containing systems. As established, the +3 oxidation state is overwhelmingly dominant for actinium in its compounds, a fact supported by both experimental observations and computational studies. wikipedia.orgsamaterials.comresearchgate.netebsco.com The Ac³⁺ ion is colorless in solution. wikipedia.org
Computational chemistry can predict the spectroscopic properties associated with this compound and its complexes. For instance, theoretical calculations can simulate X-ray absorption spectra, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental results. nih.gov The edge energy in an X-ray absorption spectrum is a key indicator of the element's oxidation state. nih.gov For example, in studies of actinium in hydrochloric acid, the Ac L₃-edge was identified, and its position was consistent with the +3 oxidation state. nih.gov
Furthermore, computational approaches can predict vibrational frequencies and other spectroscopic features that could be used to identify and characterize this compound species if they were to be studied experimentally. While detailed spectroscopic data for this compound itself is scarce, the combination of theoretical predictions and data from analogous systems provides a robust framework for understanding its properties.
The predicted and observed properties related to actinium's oxidation state and spectroscopy are summarized below:
| Property | Prediction/Observation | Basis |
| Predominant Oxidation State | +3 wikipedia.orgsamaterials.comresearchgate.netebsco.com | Electronic configuration ([Rn] 6d¹7s²) and experimental chemistry. wikipedia.org |
| Appearance in Solution | Ac³⁺ ions are colorless. wikipedia.org | Experimental observation. wikipedia.org |
| Ac L₃-edge Inflection Point | 15,873.9 eV (in HCl) nih.gov | Experimental X-ray Absorption Spectroscopy. nih.gov |
| Ac L₃-edge Peak Maximum | 15,877.3 eV (in HCl) nih.gov | Experimental X-ray Absorption Spectroscopy. nih.gov |
Radiochemical Aspects of Actinium Bromide Research
Isotopic Considerations for Actinium Research: Focusing on Ac-225, Ac-227, and Ac-228
The selection of an appropriate actinium isotope is a critical first step in any research involving actinium bromide. The most significant isotopes for research are Actinium-225, Actinium-227, and Actinium-228, each with distinct nuclear properties that make them suitable for different types of studies. mdpi.com
Actinium-225 (Ac-225) has gained considerable attention for its potential in medical applications, particularly targeted alpha therapy (TAT). iaea.orgnih.gov It has a half-life of 9.92 days and decays through a cascade that releases four high-energy alpha particles, which are effective at destroying targeted cells. nih.gov This isotope is often the focus of radiopharmaceutical research, where understanding its coordination chemistry with ligands, conceptually related to its behavior in simple halide forms like this compound, is crucial. ontosight.aistanford.edu
Actinium-227 (Ac-227) is the longest-lived isotope of actinium, with a half-life of 21.77 years. mdpi.comacs.org It is a naturally occurring isotope, found in the decay series of Uranium-235. whoi.edu Its long half-life makes it suitable for fundamental chemical studies where longer experimental times are necessary to characterize the basic properties of actinium compounds, such as this compound. acs.org However, its decay chain includes multiple radioisotopes, and its primary beta emission can be difficult to measure directly. acs.orgwhoi.edu
Actinium-228 (Ac-228) , with a short half-life of 6.15 hours, is a beta-emitter that also emits intense gamma radiation. acs.org It is part of the Thorium-232 decay series, produced from the decay of its parent, Radium-228. acs.org The distinct and easily detectable gamma emissions of Ac-228 make it an excellent choice for spectroscopic studies and for use as a radiotracer to investigate chemical processes and separation efficiencies on a short timescale. acs.org
Table 1: Key Properties of Actinium Isotopes Used in Research
| Isotope | Half-Life | Primary Decay Mode | Parent Nuclide | Key Research Applications |
| Ac-225 | 9.92 days | Alpha | Ra-225 / Th-229 | Targeted Alpha Therapy (TAT) research, coordination chemistry for medical chelators. iaea.orgnih.gov |
| Ac-227 | 21.77 years | Beta | U-235 | Fundamental chemical studies, characterization of actinium complexes. acs.orgmdpi.com |
| Ac-228 | 6.15 hours | Beta | Ra-228 | Tracer studies, spectroscopic analysis, development of separation techniques. acs.org |
Production Routes and Radiochemical Purity Assessment for Actinium Isotopes in Research Quantities
The availability of actinium isotopes in research quantities is a significant challenge, and several production methods are employed. osti.gov The method of production directly impacts the radiochemical and isotopic purity of the final actinium sample.
Production of Ac-225:
Thorium-229 (Th-229) Generators: The primary source for high-purity Ac-225 has historically been the decay of Th-229 (a decay product of Uranium-233). isotopes.gov Scientists "milk" the Th-229 stores, separating the Ac-225 daughter product. isotopes.gov This method yields Ac-225 with high isotopic purity.
Accelerator Production: To meet growing demand, accelerator-based methods are increasingly used. isotopes.govnih.gov This typically involves the high-energy proton bombardment (spallation) of a Thorium-232 target. osti.govnih.gov This route can produce large quantities of Ac-225 but also co-produces other isotopes, most notably Ac-227. nih.govisotopes.gov Another accelerator method involves irradiating Radium-226 (B75914) targets with protons. nih.gov
Production of Ac-227 and Ac-228:
Ac-227 is naturally present in uranium ores and can be recovered from processed uranium residues. It is also a byproduct of the accelerator production of Ac-225 from thorium targets. nih.govsnmjournals.org
Ac-228 is obtained from a generator system using its longer-lived parent, Radium-228 (t½ = 5.75 years), which is itself a part of the natural Thorium-232 decay chain. acs.org The Ra-228 can be isolated from aged thorium salts, providing a long-term source from which the short-lived Ac-228 can be repeatedly separated. acs.org
Radiochemical Purity Assessment: Assessing the purity of actinium isotopes is critical. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form, while radionuclidic purity refers to the proportion of the total radioactivity present as the desired radionuclide. When using accelerator-produced Ac-225, a key concern is the presence of Ac-227 as a long-lived contaminant. iaea.orgnih.gov Although the activity ratio of Ac-227 to Ac-225 may be low (e.g., 0.1-0.3%), the molar amount of Ac-227 can be significant due to its much longer half-life, potentially impacting subsequent chemical reactions. nih.govnih.gov Purity is typically assessed using gamma spectroscopy, which can identify the characteristic gamma rays of different isotopes, and chromatography techniques like radio-HPLC or radio-TLC to confirm the chemical state. acs.orgnih.gov
Radiochemical Separation Strategies for this compound from Parent and Daughter Nuclides
Whether produced in a reactor, an accelerator, or from a generator, actinium must be chemically separated from its parent isotopes, target material, and decay products (daughters). nih.gov These separation strategies are fundamental to obtaining a pure sample of an actinium compound like this compound. The methods generally rely on differences in the chemical properties of the elements involved. epa.gov
Separation from Parent Nuclides:
Ac-225 from Th-229: The separation of Ac³⁺ from Th⁴⁺ is often achieved using ion exchange chromatography. Thorium forms strong anionic complexes in concentrated acids like nitric or hydrochloric acid, allowing it to be retained on an anion exchange resin while the non-complex-forming Ac³⁺ passes through. nih.gov
Ac-228 from Ra-228: Actinium (Ac³⁺) and Radium (Ra²⁺) can be separated using cation exchange chromatography. By carefully selecting the eluting agent and its concentration (e.g., dilute mineral acids), their different affinities for the resin allow for their separation. acs.org Extraction chromatography resins have also proven highly effective for this separation. whoi.edu
Separation from Daughter Nuclides:
The decay of Ac-225 produces a chain of short-lived daughters, including Francium-221 (Fr), Radium-225 (Ra), Astatine-217 (At), and Bismuth-213 (Bi). nih.gov The decay of Ac-227 leads to Thorium-227 (Th) and Radium-223 (Ra). osti.gov These daughters have different chemical properties from actinium. For instance, thorium is tetravalent (4+), while actinium, radium, and francium are typically trivalent (3+), divalent (2+), and monovalent (1+), respectively. These differences in charge and ionic radius are exploited in ion exchange and solvent extraction separations to purify the actinium. osti.govresearchgate.net Lead sulfate (B86663) has also been investigated as a carrier for separating actinium and its daughters from biological samples. osti.gov
To prepare this compound specifically, a purified actinium fraction, likely in the form of Ac³⁺ in a dilute acid solution, would undergo a final conversion step. This could involve precipitation as actinium hydroxide (B78521) followed by dissolution in hydrobromic acid, or high-temperature reaction of actinium oxide with a brominating agent like aluminum bromide. wikipedia.org
Tracer Studies and Microscopic Scale Experiments in Actinium Chemistry
Due to its intense radioactivity and scarcity, most studies of actinium chemistry are performed at the "tracer scale," meaning at extremely low concentrations where the element's presence can only be detected by its radioactive emissions. researchgate.netbritannica.com These microscopic-scale experiments are essential for defining the fundamental chemical behavior of actinium, which is necessary for developing any of its applications, including those involving this compound. researchgate.net
In tracer studies, the distribution of a tiny amount of an actinium isotope (like Ac-228 or Ac-227) is monitored between two phases, for example, in solvent extraction or ion exchange chromatography experiments. nih.gov By observing how actinium partitions under various conditions (e.g., changing acid or ligand concentration), chemists can deduce information about its oxidation state, complex formation, and coordination number. britannica.comnih.gov
For instance, the chemical identity of newly formed radioactive species has historically been determined by observing how they follow known "carrier" elements (stable elements with similar chemical properties) through separation procedures. britannica.com In modern actinium chemistry, lanthanum (La³⁺) is often used as a chemical analogue for Ac³⁺ because of their similar trivalent nature, though differences in ionic size must be considered. acs.org These tracer-level experiments provide the foundational data needed to predict how a compound like this compound would behave in solution, how it might interact with biological molecules, and how to design efficient separation and purification schemes. researchgate.net
Role of Actinium Bromide in Advanced Materials Research
Integration of Actinium within Actinide Materials Science Frameworks
Actinide materials science is a specialized field that investigates the physical and chemical properties of actinide elements and their compounds. europa.eu This research is vital for the advancement of nuclear technologies and has potential applications in other strategic areas. europa.eu The integration of actinium, as the first member of the actinide series, is fundamental to a comprehensive understanding of the trends and properties across this group of elements. researchgate.netrsc.org
Frameworks within actinide materials science often focus on understanding the complex behaviors that arise from the 5f electrons. europa.eu While much of the research has historically concentrated on more abundant actinides like uranium and thorium, there is a growing interest in the properties of the earlier and later members of the series to build a complete picture. numberanalytics.com The study of actinium compounds, including actinium bromide, is essential for establishing baseline properties and understanding periodic trends across the actinide series. researchgate.net
Research in this area often involves comparing the properties of actinide compounds with their lanthanide counterparts. For example, theoretical studies have been conducted on actinium dihydride, comparing its mechanical and thermodynamic properties to lanthanum dihydride. iaea.org Such comparative studies help to elucidate the specific contributions of the 5f orbitals in actinides to their material properties. Due to its similar chemistry, lanthanum is often used as a surrogate for actinium in preliminary studies to circumvent the challenges of actinium's radioactivity. researchgate.net
The primary framework for studying actinide materials involves a close interplay between experimental synthesis and characterization and theoretical modeling. pnnl.gov Given the difficulties in handling actinium, computational chemistry plays a particularly significant role in predicting the electronic structure, bonding, and potential functionalities of its compounds. pnnl.govresearchgate.net
Exploration of Actinium Compounds in Novel Material Systems
The exploration of actinium compounds in novel material systems is an emerging area of research with the potential to yield materials with unique optical, electronic, and catalytic properties. ontosight.ai While experimental work on actinium compounds is limited, the broader field of actinide chemistry provides a roadmap for potential avenues of investigation.
One of the most promising areas for the integration of actinide ions is in the development of metal-organic frameworks (MOFs) . researchgate.nethud.ac.uk MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org These materials have tunable structures and a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.netwikipedia.org The field of actinide-based MOFs is currently dominated by studies involving thorium and uranium. hud.ac.uk However, the unparalleled coordination chemistry of actinides suggests a significant opportunity for creating novel MOFs with unique electronic structures and properties. researchgate.net
Beyond MOFs, actinium compounds are being considered for other advanced materials. For example, actinide-based ceramics and intermetallic compounds are being investigated for their potential in nuclear applications and for their novel magnetic properties. numberanalytics.com The unique properties of actinium compounds could also be leveraged in the development of catalysts and phosphors. ontosight.ai
Influence of 5f Electron Behavior on Potential Material Properties in Actinium Systems
The behavior of 5f electrons is a defining characteristic of the actinide series and is responsible for the complex and diverse properties observed in actinide materials. europa.eu These electrons exist in a state that is intermediate between the localized 4f electrons of the lanthanides and the itinerant d-electrons of transition metals. europa.eu This dual nature leads to a wide range of fascinating physical phenomena, including complex magnetic ordering and unconventional superconductivity. europa.eu
In the case of actinium, the electronic configuration is [Rn] 6d¹7s², with the 5f orbitals being unoccupied in the ground state of the atom. researchgate.netwikipedia.org However, in its common +3 oxidation state (Ac³⁺), which is characteristic of actinium compounds like this compound, the electronic configuration becomes that of the noble gas radon, with no 5f electrons. wikipedia.org Despite this, the 5f orbitals are energetically accessible and are believed to participate in chemical bonding in actinium complexes, which is why actinium is considered the first 5f element. wikipedia.org
The potential influence of the 5f orbitals, even when not occupied in the ground state, can have significant implications for the material properties of actinium compounds. The proximity in energy of the 5f, 6d, and 7s orbitals can lead to complex electronic structures. byjus.com Relativistic effects, which are significant for heavy elements like actinides, further influence the electronic structure and chemical bonding. fiveable.me
Theoretical studies are crucial for understanding the extent of 5f orbital participation in the bonding of actinium compounds. researchgate.net For other actinides, the degree of 5f electron localization or itinerancy dictates the magnetic and electronic properties. europa.eu For instance, the interaction and hybridization of 5f electrons with the orbitals of neighboring atoms can lead to a variety of electronic and magnetic behaviors. europa.eu While specific experimental data on the electronic properties of this compound is scarce, it is an area of active theoretical interest. Understanding how the accessible but unoccupied 5f orbitals in actinium(III) compounds influence their properties is a key question in actinide science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | AcBr₃ |
| Molar Mass | 466.74 g/mol |
| Appearance | White crystalline solid |
| Crystal Structure | Hexagonal |
| Preparation | Ac₂O₃ + 2AlBr₃ → 2AcBr₃ + Al₂O₃ (at 750 °C) |
Environmental Chemistry and Geochemical Behavior of Actinium Bromide
Natural Occurrence and Environmental Pathways of Actinium Isotopes in Geosphere
Actinium is a naturally occurring radioactive element, but it has no stable isotopes. wikipedia.org It is found in trace amounts in uranium and thorium ores. wikipedia.org The two principal naturally occurring isotopes are Actinium-227 (²²⁷Ac) and Actinium-228 (²²⁸Ac). wikipedia.orgchemlin.org
²²⁷Ac is a member of the uranium-actinium decay series, which originates from the primordial isotope Uranium-235 (²³⁵U). wikipedia.orgchemeurope.comwikipedia.org One tonne of uranium ore contains approximately 0.2 milligrams of ²²⁷Ac. wikipedia.org
²²⁸Ac , also known by its historical name mesothorium 2, is a transient member of the thorium decay series, beginning with the parent isotope Thorium-232 (²³²Th). wikipedia.orgwikipedia.orglbl.gov Thorium ores contain about 5 nanograms of ²²⁸Ac per tonne of thorium. wikipedia.org
Another isotope, ²²⁵Ac , is transiently present in the neptunium (B1219326) decay series, which starts with Neptunium-237 (²³⁷Np). Although primordial ²³⁷Np has decayed, it is continuously produced through neutron knock-out reactions on natural ²³⁸U. wikipedia.org However, natural actinium is almost entirely composed of ²²⁷Ac due to the extreme rarity of ²²⁵Ac and ²²⁸Ac. wikipedia.orgwikipedia.orgwikipedia.org
The environmental pathways of actinium isotopes are primarily governed by the geochemistry of their parent radionuclides, uranium and thorium. nih.gov The mining and processing of uranium and thorium ores can mobilize these elements and their decay products, including actinium, into the environment. nih.gov Weathering of rocks and minerals containing uranium and thorium can also release actinium into soils and groundwater. mdpi.com In aqueous environments, actinium typically exists in the +3 oxidation state, a key factor in its environmental mobility. acs.org
Naturally Occurring Actinium Isotopes
| Isotope | Parent Isotope | Decay Series | Half-life | Natural Abundance |
|---|---|---|---|---|
| Actinium-227 (²²⁷Ac) | Uranium-235 (²³⁵U) | Actinium Series (4n+3) | 21.772 years | Trace amounts in uranium ores |
| Actinium-228 (²²⁸Ac) | Thorium-232 (²³²Th) | Thorium Series (4n) | 6.15 hours | Trace amounts in thorium ores |
| Actinium-225 (²²⁵Ac) | Neptunium-237 (²³⁷Np) | Neptunium Series (4n+1) | 10.0 days | Extremely rare |
Mobility and Sorption Characteristics of Actinium in Various Environmental Media
The mobility of actinium in the environment is largely controlled by its trivalent oxidation state and its tendency to sorb onto geological materials. acs.orgresearchgate.net As Ac³⁺, it shares chemical similarities with trivalent lanthanides. acs.org
Sorption: Studies have shown that actinium is strongly sorbed onto various geological materials, including:
Bentonite: A potential backfill material for high-level radioactive waste repositories. cambridge.org
Tuff and Granodiorite: Types of volcanic and igneous rocks. cambridge.org
Clay Minerals and Oxides: These materials have a high capacity for sequestering heavy metals. researchgate.net
The sorption process is influenced by several factors, including pH, the presence of other ions, and the specific surface area and composition of the sorbent material. researchgate.net Variations in measured distribution coefficients (Rd values) suggest that the formation of colloids or "particulates" may also play a role in actinium's environmental behavior. cambridge.org
Complexation with Organic Matter: Naturally occurring organic substances like humic and fulvic acids can form complexes with actinides. iaea.org These complexes can significantly influence the mobility of actinium. The presence of humic acid has been shown to reduce the sorption of americium (a chemical analog of actinium) on granite, which could potentially enhance its mobility. iaea.org However, the humic and fulvic acids themselves can be strongly bound to materials like clay, which could in turn immobilize the complexed actinium. iaea.org
Sorption of Actinium on Geological Materials
| Geological Material | Sorption Behavior | Influencing Factors |
|---|---|---|
| Bentonite | Strong sorption | pH, ionic strength |
| Tuff | Strong sorption | Temperature, presence of colloids |
| Granodiorite | Strong sorption | Redox conditions |
| Clay Minerals | High sorption capacity | Surface functional groups |
| Metal Oxides | High sorption capacity | pH, metal concentration |
Complexation Effects on Environmental Transport of Actinium Species, with consideration of bromide presence
Direct research on the complexation of actinium with bromide and its specific impact on environmental transport is limited in the available scientific literature. However, the potential effects can be inferred from the general behavior of trivalent actinides and the known geochemistry of bromide.
Actinides in their trivalent state can form complexes with various inorganic ligands, including halides. lbl.gov The stability of these complexes generally follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻. This suggests that bromide would form relatively weak complexes with Ac³⁺ compared to fluoride (B91410) or chloride.
In typical groundwater systems, the concentration of bromide is significantly lower than that of chloride and other anions like carbonate and sulfate (B86663). These more abundant anions would likely outcompete bromide for complexation with the trace amounts of actinium present. Carbonate, in particular, is known to form strong complexes with trivalent actinides, which can increase their solubility and mobility. wikipedia.org
While bromide itself is a highly mobile anion in groundwater, its low concentration and weak complexing ability with Ac³⁺ suggest that it is unlikely to be a primary driver of actinium transport in most natural environments. The mobility of actinium is more likely to be controlled by sorption to mineral surfaces and complexation with more abundant and stronger complexing agents like carbonates and natural organic matter. wikipedia.orgiaea.org
Further research, including the determination of stability constants for actinium-bromide complexes, would be necessary to definitively quantify the role of bromide in the environmental transport of actinium.
Q & A
Q. What are the established methods for synthesizing actinium bromide (AcBr₃) in laboratory settings?
this compound is typically synthesized via the reaction of actinium oxide (Ac₂O₃) with aluminum bromide (AlBr₃) at elevated temperatures. The reaction proceeds as:
Key considerations include:
- Purity of precursors : Actinium oxide must be free from lanthanide contaminants, which can alter reaction kinetics .
- Temperature control : Reactions are conducted in sealed quartz tubes to prevent oxidation or hydrolysis.
- Post-synthesis handling : Due to actinium’s radioactivity (, years), shielding and remote handling are mandatory .
Q. How can researchers confirm the structural integrity of AcBr₃ crystals?
X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are standard for structural validation:
- XRD : Confirms lattice parameters and phase purity by comparing observed peaks with reference databases (e.g., ICDD PDF-4+). For AcBr₃, expect a hexagonal structure analogous to LaBr₃ .
- FTIR : Identifies vibrational modes of Ac–Br bonds (\sim200–400 cm⁻¹). Deviations may indicate impurities or hydration .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; AcBr₃ should show minimal mass loss below 500°C if anhydrous .
Advanced Research Questions
Q. How do actinium’s ionic radius and coordination chemistry influence AcBr₃’s reactivity?
Actinium’s ionic radius (1.12 Å for 6-coordinate Ac³+) is larger than lanthanides (e.g., La³+: 1.03 Å), leading to distinct coordination behavior :
- Solubility : AcBr₃ is more soluble in polar solvents (e.g., ethanol, water) than analogous lanthanide bromides due to weaker lattice energy.
- Complexation : Stability constants () for Ac³+–Br⁻ complexes are lower than for chloride or nitrate, affecting ligand-exchange kinetics in solution-phase studies .
- Experimental design : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to probe Ac–Br bond distances and coordination number in solution .
Q. What computational methods are suitable for modeling AcBr₃’s electronic structure?
Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) is recommended:
- Exchange-correlation energy : GGA accounts for electron density gradients, improving accuracy for actinides’ relativistic effects .
- Spin-orbit coupling : Essential for modeling Ac³+’s 6d¹ electronic configuration. Software like VASP or Gaussian with relativistic pseudopotentials is preferred .
- Validation : Compare calculated lattice parameters (e.g., Å, Å) with experimental XRD data .
Q. How should researchers address discrepancies in reported thermodynamic data for AcBr₃?
Contradictions in enthalpy of formation () or solubility often arise from:
- Radiolytic decomposition : ’s α-emission degrades AcBr₃ over time, altering measured properties. Use freshly prepared samples and monitor radioactivity .
- Impurity effects : Trace water or oxygen forms oxybromides (e.g., AcOBr). Employ gloveboxes with <1 ppm O₂/H₂O and characterize products via Raman spectroscopy .
- Methodological bias : Calorimetric vs. electrochemical measurements yield different . Reconcile data using error-propagation analysis and meta-studies .
Safety and Handling
Q. What protocols mitigate risks when handling AcBr₃ in radiochemical laboratories?
- Containment : Use double-walled containers and fume hoods with HEPA filters to contain airborne particulates .
- Personal protective equipment (PPE) : Wear Tyvek suits, respirators, and TLD badges for radiation monitoring .
- Waste disposal : Neutralize AcBr₃ solutions with NaOH to precipitate Ac(OH)₃, then store in shielded waste tanks .
Q. How can researchers quantify actinium uptake in biological systems during accidental exposure?
- Bioassays : Monitor urine/fecal samples for via gamma spectroscopy (detecting daughter isotopes like ) .
- Inhalation modeling : Apply ICRP’s absorption parameters for americium (chemical analog) to estimate lung retention and systemic uptake .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
